2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused imidazole and pyridine ring structure, which is known for its diverse biological activities. The presence of fluorine atoms in the phenyl ring enhances its pharmacological properties and potential applications in medicinal chemistry.
The compound is primarily synthesized through various organic reactions involving imidazo[1,2-a]pyridine derivatives and substituted phenyl compounds. The literature indicates that these compounds have been explored for their antibacterial, antiviral, and anti-inflammatory properties, making them significant in drug development .
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine is classified as an N-fused heterocycle. Its structure allows for various substitutions that can lead to a wide range of biological activities. It falls under the category of aromatic compounds due to its conjugated system involving nitrogen atoms.
The synthesis of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine can be achieved through several methods:
The synthesis typically involves heating the reactants in a suitable solvent such as dimethyl sulfoxide (DMSO), where reaction conditions such as temperature and time are critical for achieving optimal yields. The structural confirmation of the synthesized compound is often performed using spectroscopic techniques like NMR and mass spectrometry .
The molecular structure of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine includes:
The compound can undergo various chemical reactions typical of aromatic heterocycles:
Reactions involving this compound are often conducted under controlled conditions to prevent side reactions and optimize yields. For example, reactions with electrophiles such as halogens or acyl chlorides can be performed under acidic conditions to enhance reactivity .
The mechanism by which 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine exerts its biological effects typically involves:
Research indicates that some derivatives exhibit significant activity against specific targets such as C-X-C chemokine receptor type-4 (CXCR4), which is implicated in various diseases including cancer .
Relevant data includes spectral properties from NMR and IR spectroscopy confirming functional groups and molecular structure .
The primary applications of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine include:
The imidazo[1,2-a]pyridine scaffold represents a "drug-prejudiced" heterocyclic system, signifying its evolutionary dominance in medicinal chemistry due to intrinsic bioactivity and structural versatility. This fused 5,6-bicyclic ring system combines imidazole’s metabolic stability with pyridine’s hydrogen-bonding capacity, enabling precise interactions with diverse biological targets. Clinically approved derivatives illustrate its therapeutic breadth: Zolpidem (GABAₐ modulation for insomnia), Alpidem (anxiolytic), Olprinone (cardiotonic), and Minodronic acid (anti-osteoporotic) [4] [9]. In anti-infective drug discovery, derivatives like Telacebec (Q203) inhibit Mycobacterium tuberculosis cytochrome bcc complex, showing nanomolar potency against multidrug-resistant strains (MIC₉₀: ≤0.006 μM) and advancing to Phase II clinical trials [2]. The scaffold’s "privileged status" is further evidenced by its presence in >15 clinical/preclinical candidates targeting kinases, GPCRs, and microbial enzymes, underscoring its adaptability to therapeutic challenges [4] [9].
Table 1: Approved Drugs Derived from Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Indication | Key Structural Features | Biological Target |
---|---|---|---|
Zolpidem | Insomnia | 2-(N,N-Dimethylcarbamoyl)-6-methyl | GABAₐ receptor |
Alpidem | Anxiety | 2-(4-Chlorophenyl)-N-ethylimidazo[1,2-a] | Peripheral benzodiazepine site |
Olprinone | Acute heart failure | 1,2-Dihydro-5-imidazo[1,2-a]pyridinone | Phosphodiesterase III |
Minodronic acid | Osteoporosis | 1-Hydroxy-2-imidazo[1,2-a]pyridinyl | Osteoclast ATPase |
Telacebec (Q203) | Tuberculosis (Phase II) | 2-(2,6-Difluoro-4-methylphenyl)-7-fluoro | Mtb cytochrome bcc |
Position-selective modification of imidazo[1,2-a]pyridine drives potency optimization, with C-3 acting as the primary site for electrophilic functionalization due to its high π-electron density. Contemporary strategies leverage sustainable chemistry and precision engineering:
Table 2: Position-Specific Functionalization Techniques for Imidazo[1,2-a]pyridine
Position | Reaction Type | Conditions | Key Reagents | Yield Range |
---|---|---|---|---|
C3 | Trifluoromethylation | Visible light, AQN-2-CO₂H/K₂CO₃ | CF₃SO₂Na | 49–81% |
C3 | Arylomethylation | KOtBu, CH₃CN, 110°C | ArB(OH)₂, (OHC)CO₂H | 50–92% |
C3 | Difluoroacetylation | fac-Ir(ppy)₃, K₂CO₃ | BrCF₂CO₂Et | 64–94% |
C2 | Electrophilic substitution | Ethanol, reflux | 2-Bromo-4′-chloroacetophenone | 70–85% |
C6 | Halogenation | NBS or NCS, DCM, 0°C | N-Bromosuccinimide (NBS) | 65–90% |
Substituent positioning critically modulates bioactivity, pharmacokinetics, and target engagement. The 2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine motif exemplifies this structure-activity relationship (SAR) precision:
Table 3: Bioactivity Comparison of Imidazo[1,2-a]pyridine Substitutions
Substituent Position | Biological Activity | Potency Metrics | Key SAR Insights |
---|---|---|---|
2-(2,6-Difluorophenyl), 6-Cl, 3-biaryl ether | Antitubercular | XDR-TB MIC₉₀: 0.07–0.14 μM | Bulky C3 groups enhance QcrB binding |
2-Phenyl, 3-(unsaturated piperidine) | STAT3 inhibition (gastric cancer) | Tumor growth inhibition: 85% (PDX model) | High metabolic lability (t₁/₂: 12.2 min) |
2-(2,6-Difluorophenyl), 6-F, 3-CF₃ | Anticancer (kinase inhibition) | PI3Kα IC₅₀: 18 nM | Fluorine atoms boost cell permeability |
2-(4-Methoxyphenyl), 3-(4-methoxyphenylmethyl) | Antiproliferative | HCC827 IC₅₀: 3.2 μM | Electron-donating groups reduce efficacy vs. EGFR |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3